1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H9N2O2 . It appears as white to cream or pale yellow crystals or powder .
Molecular Structure Analysis
The molecular structure of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid can be represented by the SMILES stringCCN1N=C(C)C=C1C(O)=O
. The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M
. Chemical Reactions Analysis
While specific chemical reactions involving 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid are not mentioned in the retrieved sources, it is known to be used in the synthesis of 2-phenylhydrazinylidene derivatives .Physical And Chemical Properties Analysis
1-Ethyl-3-methyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a melting point range of 136.0-145.0°C . The compound has an assay (aqueous acid-base titration) of ≥96.0 to ≤104.0% .Scientific Research Applications
1. Pyrazole Scaffold in Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in various fields of science .
3. Pyrazole Scaffold in Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to act as ligands . They can form complexes with various metals, contributing to the diversity of structures and properties in coordination compounds .
4. Pyrazole Scaffold in Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which have applications in various fields, including catalysis .
5. D-Amino Acid Oxidase Inhibitor
3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase inhibitor . It protects DAO cells from oxidative stress induced by D-Serine . This compound specifically prevents formalin-induced tonic pain .
6. Pyrazole Derivatives as Antivirulence Agents
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid is used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives. These derivatives act as antivirulence agents that inhibit Staphylococcus aureus biofilm formation .
7. Pyrazole Derivatives in Heterocyclic Synthesis
Pyrazoles, including 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
8. Pyrazole Derivatives as D-Amino Acid Oxidase Inhibitors
3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase inhibitor. It protects DAO cells from oxidative stress induced by D-Serine and specifically prevents formalin-induced tonic pain .
6. Pyrazole Derivatives as Antivirulence Agents
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid is used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives. These derivatives act as antivirulence agents that inhibit Staphylococcus aureus biofilm formation .
7. Pyrazole Derivatives in Heterocyclic Synthesis
Pyrazoles, including 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .
8. Pyrazole Derivatives as D-Amino Acid Oxidase Inhibitors
3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase inhibitor. It protects DAO cells from oxidative stress induced by D-Serine and specifically prevents formalin-induced tonic pain .
Safety And Hazards
properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5(2)4-6(8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGJEACTEOFQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585893 | |
Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
50920-46-2 | |
Record name | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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